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  • Product: Ethyl 3-benzylpiperidine-3-carboxylate
  • CAS: 170844-89-0

Core Science & Biosynthesis

Foundational

Ethyl 3-benzylpiperidine-3-carboxylate: A Critical Chiral Scaffold in the Development of Peptidomimetic Ghrelin Agonists

Executive Summary The transition from peptide-based therapeutics to orally bioavailable small molecules is one of the most persistent challenges in medicinal chemistry. In the realm of endocrinology, the discovery of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from peptide-based therapeutics to orally bioavailable small molecules is one of the most persistent challenges in medicinal chemistry. In the realm of endocrinology, the discovery of the growth hormone secretagogue receptor 1a (GHSR-1a) and its endogenous ligand, ghrelin, sparked a race to develop stable, non-peptide agonists. At the heart of this chemical evolution lies Ethyl 3-benzylpiperidine-3-carboxylate , a highly versatile chiral building block. This whitepaper deconstructs the structural causality, synthetic workflows, and pharmacological significance of this scaffold, specifically focusing on its role in synthesizing blockbuster diagnostic and therapeutic agents like Macimorelin and Anamorelin.

Structural Causality: Why the 3-Benzylpiperidine Core?

Endogenous ghrelin is a 28-amino acid peptide requiring a unique octanoylation at Ser3 to bind and activate GHSR-1a. Peptidomimetics aim to replicate the binding affinity of ghrelin's N-terminal sequence (Gly-Ser-Ser(n-octanoyl)-Phe-Leu) without the inherent proteolytic instability of a peptide backbone.

The selection of the Ethyl 3-benzylpiperidine-3-carboxylate scaffold (CAS: 170844-89-0 for the racemate; 170844-43-6 for the (R)-enantiomer; 170844-44-7 for the (S)-enantiomer)[1] is not arbitrary; it is a masterclass in rational drug design:

  • Conformational Restriction: The piperidine ring restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that mimics the peptide backbone[2].

  • Hydrophobic Anchoring (The 3-Benzyl Group): The benzyl moiety at the C3 position directly mimics the aromatic side chain of the Phe4 residue in ghrelin (or the hydrophobic bulk of the octanoyl chain), anchoring the molecule deep within the hydrophobic transmembrane pocket of GHSR-1a[2].

  • Vectorial Functionalization (The 3-Carboxylate): The ethyl ester serves as a synthetic handle. Upon saponification, the resulting carboxylic acid allows for divergent amidation—enabling the attachment of trimethylhydrazine (yielding Macimorelin) or dimethylaminoethylamine (yielding Anamorelin)[3].

Mechanistic Pathway of GHSR-1a Activation

When a 3-benzylpiperidine-derived agonist binds to GHSR-1a, it triggers a Gq/11-coupled signal transduction cascade. This causality is self-validating: binding strictly correlates with Phospholipase C (PLC) activation, leading to inositol triphosphate (IP3) generation, intracellular calcium release, and ultimately, the exocytosis of Growth Hormone (GH) from somatotropes[4].

G Ghrelin 3-Benzylpiperidine Agonist GHSR GHSR-1a (GPCR) Ghrelin->GHSR Binds Pocket Gq Gq/11 Protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels GH Growth Hormone Secretion Ca2->GH Triggers Exocytosis

Fig 1. Signal transduction cascade initiated by 3-benzylpiperidine-derived GHSR-1a agonists.

Quantitative Data & Comparative Pharmacology

The pharmacological efficacy of the 3-benzylpiperidine core is heavily dependent on its stereochemistry. The (R)-enantiomer is universally preferred in clinical applications, as it aligns perfectly with the spatial requirements of the GHSR-1a binding site[3].

Table 1: Pharmacological Profiles of 3-Benzylpiperidine-Derived GHSR-1a Agonists

CompoundStructural Core DerivativeTargetPotency (EC₅₀)Half-life (t₁/₂)Clinical Status
Macimorelin (R)-3-benzylpiperidine-3-hydrazideGHSR-1a~0.5 - 1.5 nM3.8 hFDA Approved (AGHD Diagnosis)
Anamorelin (R)-3-benzylpiperidine-3-amideGHSR-1a~0.7 nM~7.0 hApproved in Japan (Cachexia)
L-163,540 (S)-3-benzylpiperidine-3-ethyl esterGHSR-1a~1.3 nM< 2.0 hPreclinical / Tool Compound

Data synthesized from[2] and [4].

Experimental Workflows: Synthesizing the Macimorelin Core

The synthesis of peptidomimetic secretagogues from (R)-Ethyl 3-benzylpiperidine-3-carboxylate requires strict control over epimerization and steric hindrance. The following protocol outlines the self-validating causality behind the synthesis of the Macimorelin precursor[3].

Step-by-Step Methodology

Step 1: N-Acylation of the Piperidine Ring

  • Procedure: Dissolve (R)-Ethyl 3-benzylpiperidine-3-carboxylate hydrochloride[5] (1.0 eq) and Boc-D-Tryptophan (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir at room temperature for 12 hours.

  • Causality: The piperidine nitrogen is sterically hindered by the adjacent quaternary C3 carbon (bearing the benzyl and ethyl ester groups). Standard coupling agents (like EDC) often fail or proceed sluggishly. HATU is mandated here because the highly reactive 7-azabenzotriazole active ester overcomes this steric bulk, ensuring high yields without racemization.

Step 2: Saponification (Ester Hydrolysis)

  • Procedure: Isolate the intermediate and dissolve in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (5.0 eq) and stir at 40°C for 24 hours. Acidify to pH 3 with 1M HCl and extract with ethyl acetate.

  • Causality: The ethyl ester on a quaternary carbon is notoriously resistant to hydrolysis. Elevated temperatures and a large excess of LiOH are required. LiOH is chosen over NaOH/KOH to minimize the risk of base-catalyzed epimerization at adjacent stereocenters in the peptide chain.

Step 3: Hydrazide Formation

  • Procedure: Dissolve the resulting carboxylic acid in DCM. Add 1,2,2-trimethylhydrazine hydrochloride (1.5 eq), HOAt (1.2 eq), and EDC·HCl (1.5 eq). Add N-methylmorpholine (NMM) to adjust the pH to ~7. Stir for 16 hours.

  • Causality: Trimethylhydrazine is highly volatile and nucleophilic. HOAt is utilized alongside EDC to form a highly reactive intermediate that rapidly captures the hydrazine, preventing the formation of inactive N-acylurea byproducts[6].

Synth Start (R)-Ethyl 3-benzylpiperidine -3-carboxylate Step1 N-Acylation (Boc-D-Trp-OH, HATU) Start->Step1 Int1 N-(Boc-D-Trp)-piperidine ethyl ester Step1->Int1 Step2 Ester Hydrolysis (LiOH, aq. THF) Int1->Step2 Int2 N-(Boc-D-Trp)-piperidine -3-carboxylic acid Step2->Int2 Step3 Hydrazide Coupling (Me3N-NH, EDC/HOAt) Int2->Step3 Product Macimorelin Precursor Step3->Product

Fig 2. Synthetic workflow from the 3-benzylpiperidine scaffold to the Macimorelin precursor.

Future Directions in Drug Development

The utility of the Ethyl 3-benzylpiperidine-3-carboxylate scaffold extends beyond growth hormone deficiency. Because GHSR-1a is implicated in appetite regulation and energy homeostasis, derivatives of this scaffold are actively being investigated for:

  • Cancer Cachexia: Reversing muscle wasting by stimulating appetite and anabolic pathways (e.g., Anamorelin)[4].

  • Gastrointestinal Motility Disorders: Utilizing the prokinetic effects of ghrelin agonists to treat postoperative ileus and diabetic gastroparesis[6].

  • Traumatic Brain Injury (TBI): Emerging patents suggest that ghrelin mimetics utilizing this core can reduce the time required for recovery following moderate to severe TBI by mitigating neuroinflammation[7].

By mastering the functionalization of the 3-benzylpiperidine core, medicinal chemists continue to unlock new therapeutic avenues for metabolic and neuroendocrine disorders.

References

  • BLD Pharm. (R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate (CAS: 170844-44-7). Product Catalog.

  • Sigma-Aldrich. ETHYL 3-BENZYLPIPERIDINE-3-CARBOXYLATE HCL (CAS: 170842-81-6). Product Catalog.

  • Novo Nordisk A/S (Google Patents). PL194560B1 - Compounds with growth hormone releasing properties.

  • Journal of Medicinal Chemistry (ACS Publications). Design, Biological Characterization, and Discovery of Capromorelin Derivatives as Oral Growth Hormone Secretagogue Receptor Type 1a Agonist.

  • ResearchGate. Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency.

  • Thieme E-Books & E-Journals. Ghrelin Receptor Ligands Reaching Clinical Trials: From Peptides to Peptidomimetics; from Agonists to Antagonists.

Sources

Exploratory

The Piperidine Scaffold: Historical Evolution, Synthetic Methodologies, and Pharmacological Impact in Drug Discovery

Executive Summary The piperidine ring—a six-membered heterocycle containing one nitrogen atom in an sp³-hybridized state—is one of the most privileged and ubiquitous scaffolds in medicinal chemistry. Present in thousands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered heterocycle containing one nitrogen atom in an sp³-hybridized state—is one of the most privileged and ubiquitous scaffolds in medicinal chemistry. Present in thousands of clinical and preclinical compounds, substituted piperidines serve as the structural backbone for diverse therapeutic classes, including analgesics, antipsychotics, and targeted oncology agents[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between historical drug discovery milestones and modern synthetic methodologies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted piperidines and offers a self-validating, step-by-step protocol for their asymmetric synthesis, grounded in field-proven causality.

Historical Breakthroughs: The Janssen Era and 4-Substituted Piperidines

The transition from naturally occurring piperidine alkaloids (such as piperine and coniine) to rational synthetic drug design reached a critical inflection point in the mid-20th century. In 1960, Dr. Paul Janssen revolutionized modern anesthesiology and pain management by synthesizing fentanyl , a highly potent 4-anilidopiperidine derivative[2].

Mechanistic Rationale of the Fentanyl Pharmacophore

Janssen’s discovery was not serendipitous; it was a masterclass in rational SAR optimization. By modifying the meperidine core, Janssen sought to overcome the pharmacokinetic limitations of existing opioids[3].

  • Lipophilicity & The Blood-Brain Barrier (BBB): The addition of a phenethyl group to the piperidine nitrogen drastically increased the molecule's lipophilicity. This allowed fentanyl to rapidly cross the BBB, resulting in a fast onset of action[3].

  • Receptor Kinetics: The central nitrogen of the piperidine ring (pKa ~8.4) remains protonated at physiological pH. This enables the formation of a critical electrostatic salt bridge with the conserved Asp147 residue in transmembrane domain 3 (TM3) of the μ-opioid receptor (MOR).

  • Conformational Flexibility: Unlike the rigid morphinan scaffold of traditional opiates, the piperidine chair conformation is highly flexible. This flexibility allows the molecule to maneuver between transmembrane domains and adopt optimal binding poses, driving superior G-protein activation and profound analgesia[3].

G N1 Meperidine Core (Lead Compound) N2 Lipophilicity Enhancement (Phenethyl Substitution) N1->N2 N3 4-Anilidopiperidine (Fentanyl) N2->N3 N4 Mu-Opioid Receptor (MOR) Binding (Asp147) N3->N4 N5 G-Protein Activation & Analgesia N4->N5

Evolution and pathway of 4-substituted piperidine opioids.

Modern Asymmetric Synthesis of Substituted Piperidines

While 1,4-disubstituted piperidines dominate the literature due to their synthetic accessibility and lack of complex stereocenters, the development of 2-substituted and 3-substituted piperidines requires rigorous stereochemical control[4]. Modern drug discovery relies heavily on transition-metal catalysis and organocatalysis to achieve high enantiomeric excess (ee).

Quantitative Data: Catalyst Performance

The choice of catalyst dictates the kinetic efficiency and thermodynamic outcome of piperidine cyclization. The following table summarizes the performance of various Lewis acids and organocatalysts in a one-pot, multi-component synthesis of highly functionalized piperidines (involving a β-keto ester, aromatic aldehydes, and amines)[5].

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Mechanistic Rationale
ZrCl₄ 153.594Optimal Lewis acidity for rapid imine activation and subsequent Mannich-type addition.
InCl₃ 155.080Moderate activation energy; slower turnover rate compared to Zirconium.
Sc(OTf)₃ 156.075High oxophilicity leads to competitive side-binding, reducing effective catalyst concentration.
Yb(OTf)₃ 156.072Lanthanide contraction limits the steric accessibility of the substrate to the metal center.
L-proline 158.050Organocatalytic enamine formation is kinetically slow under these specific multi-component conditions.
No Catalyst -12.0TraceHigh activation barrier prevents spontaneous intramolecular cyclization.

Experimental Methodology: Rh-Catalyzed Asymmetric Synthesis

To synthesize enantioenriched 3-substituted piperidines, rhodium-catalyzed asymmetric arylation of dihydropyridines is a highly robust strategy[5]. The following protocol is designed as a self-validating system, ensuring that every experimental maneuver is grounded in chemical causality.

Step-by-Step Protocol

Step 1: Catalyst Preparation To an oven-dried vial equipped with a magnetic stir bar, add the rhodium precursor [Rh(cod)(OH)]₂ (0.005 mmol) and the chiral ligand (S)-Segphos (0.011 mmol).

  • Causality: Oven-drying the glassware eliminates ambient moisture that could prematurely hydrolyze the active catalyst species or interfere with the delicate ligand-metal coordination sphere.

Step 2: Inert Atmosphere Setup Seal the vial with a PTFE septum and purge the system with ultra-high-purity Argon for 15 minutes.

  • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich phosphine ligand (S)-Segphos into its inactive phosphine oxide form, which would immediately halt catalytic turnover.

Step 3: Solvent System Integration Inject a degassed solvent mixture of THP:toluene:H₂O (1:1:1) and stir at room temperature for 30 minutes to pre-form the active chiral catalyst complex.

  • Causality: This specific ternary solvent system is mechanically critical. Toluene dissolves the lipophilic organic substrates; water solubilizes the inorganic base; and Tetrahydropyran (THP) acts as an amphiphilic phase-transfer medium, enabling seamless transmetalation between the aqueous and organic phases.

Step 4: Reagent Addition Add the dihydropyridine substrate (0.5 mmol), the desired arylboronic acid (1.0 mmol), and an aqueous solution of CsOH (1.5 mmol).

  • Causality: CsOH is uniquely effective here. The large, highly polarizable cesium cation accelerates the transmetalation of the aryl group from the boron atom to the rhodium center far more efficiently than smaller alkali metals (like Na+ or K+).

Step 5: Reaction Execution Place the sealed vial in a preheated oil bath at 70 °C and stir vigorously.

  • Causality: Heating to exactly 70 °C provides the precise kinetic energy required to overcome the activation barrier of the reductive elimination step, without causing thermal degradation of the chiral ligand or inducing unwanted ring-opening side reactions.

Step 6: In-Process Validation & Isolation Monitor the reaction progress by analyzing aliquots via GC-MS. Upon complete consumption of the starting material, cool to room temperature, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

  • Causality: GC-MS provides real-time mass confirmation of the product, preventing premature workup. Chiral HPLC is a mandatory self-validating step to confirm the stereochemical fidelity (ee%) imparted by the (S)-Segphos ligand, ensuring the protocol's asymmetric integrity[4].

Workflow Step1 Catalyst Preparation [Rh(cod)(OH)]2 + (S)-Segphos Step2 Inert Atmosphere Setup Argon Purge (15 min) Step1->Step2 Step3 Substrate Addition Dihydropyridine + Arylboronic Acid Step2->Step3 Step4 Asymmetric Reaction 70 °C, THP:Toluene:H2O Step3->Step4 Step5 Workup & Validation Chiral HPLC (ee% Confirmation) Step4->Step5

Rh-catalyzed asymmetric synthesis workflow for substituted piperidines.

References

  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Efficient Synthesis of Substituted Piperidines: Experimental Protocols - Benchchem Technical Support
  • Why is Fentanyl Different than other Mu agonist opioids? - Substack
  • Fentanyl: where did it all go wrong? - Pharmaceutical Technology

Sources

Foundational

The Pharmacological Landscape of Benzylpiperidines: A Technical Guide to Target Engagement and Experimental Validation

Introduction The benzylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery. Characterized by a basic piperidine ring linked to a lipophilic benzyl group, this moiety provid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery. Characterized by a basic piperidine ring linked to a lipophilic benzyl group, this moiety provides an optimal spatial arrangement for interacting with multiple neuropharmacological targets. By modifying the substituents on the piperidine nitrogen or the aromatic rings, researchers can tune these molecules to selectively target acetylcholinesterase (AChE), N-methyl-D-aspartate (NMDA) receptors, or monoamine transporters [1][1]. This whitepaper dissects the mechanistic causality of benzylpiperidine derivatives and provides self-validating protocols for evaluating their efficacy in vitro.

Section 1: Cholinergic Modulation via Acetylcholinesterase (AChE) Inhibition

Mechanistic Grounding

Donepezil, a prototypical benzylpiperidine derivative, is a potent, non-competitive, and reversible inhibitor of AChE used primarily in Alzheimer's disease [2][2]. The structural genius of donepezil lies in its dual-binding capability. The N-benzylpiperidine moiety interacts with the Catalytic Active Site (CAS) via π-π stacking with Trp86, while the dimethoxy indanone group binds to the Peripheral Anionic Site (PAS) at Trp286 [1][1]. This dual engagement not only blocks acetylcholine hydrolysis but also sterically hinders amyloid-beta (Aβ) aggregation, which is partially templated by the PAS.

G Donepezil Donepezil (Benzylpiperidine) AChE Acetylcholinesterase (AChE) Donepezil->AChE Dual Binding CAS Catalytic Active Site (CAS) Trp86 Interaction AChE->CAS Benzylpiperidine moiety PAS Peripheral Anionic Site (PAS) Trp286 Interaction AChE->PAS Indanone moiety Result Enhanced Cholinergic Tone & Reduced Aβ Aggregation CAS->Result PAS->Result

Dual-binding mechanism of donepezil at the AChE CAS and PAS domains.

Protocol: Modified Ellman’s Assay for AChE Inhibition

Rationale: The Ellman's assay provides a stoichiometric, colorimetric readout of AChE activity. We use acetylthiocholine as a surrogate substrate; its hydrolysis yields thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (absorbing at 412 nm).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and acetylthiocholine iodide to 75 mM in the buffer.

  • Enzyme Preparation: Reconstitute human recombinant AChE to 0.5 U/mL.

  • Inhibitor Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound (benzylpiperidine derivative serially diluted in DMSO, final DMSO <1%), and 20 µL AChE.

    • Causality: Pre-incubation (15 mins at 25°C) is critical to allow reversible, non-competitive inhibitors like donepezil to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 µL DTNB and 10 µL acetylthiocholine to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.

  • Self-Validation Control: Include a "Blank" (buffer + DTNB + substrate, no enzyme) to subtract non-enzymatic hydrolysis, and a "Vehicle Control" (DMSO only) to establish 100% enzyme activity.

Data Presentation: AChE Inhibitory Activity
CompoundTargetIC50 (µM)Binding Mode
Donepezilh-AChE0.023CAS + PAS
Compound 19 (Hybrid)h-AChE4.6CAS + PAS
Tacrine (Reference)h-AChE0.424CAS only

Section 2: GluN2B-Selective NMDA Receptor Antagonism

Mechanistic Grounding

Ifenprodil, another prominent 4-benzylpiperidine derivative, acts as a highly selective, non-competitive allosteric antagonist of NMDA receptors containing the GluN2B subunit [3][3]. Unlike pore blockers, ifenprodil binds to the N-terminal domain (ATD) interface between the GluN1 and GluN2B subunits. The benzylpiperidine group sits in a hydrophobic pocket interacting with Leu135 of GluN1b, while the phenylethanolamine moiety interacts with the GluN2B subunit, stabilizing the receptor in a closed conformation [4][4].

Standard radioligand binding workflow for evaluating GluN2B antagonists.

Protocol:[3H]Ifenprodil Radioligand Binding Assay

Rationale: To determine the binding affinity (Ki) of novel benzylpiperidines, competitive displacement of tritiated ifenprodil from GluN1/GluN2B membranes is measured.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing GluN1/GluN2B in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet.

  • Assay Setup: In a final volume of 500 µL, mix 50 µg of membrane protein, 5 nM [3H]Ifenprodil, and varying concentrations of the unlabelled test compound (10^-10 to 10^-4 M).

  • Equilibration: Incubate at 4°C for 120 minutes.

    • Causality: 4°C is chosen over room temperature to slow down the dissociation rate of the radioligand, ensuring stable equilibrium for high-affinity ATD binders.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of lipophilic benzylpiperidines).

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in scintillation fluid and measure via a liquid scintillation counter.

  • Self-Validation Control: Define non-specific binding (NSB) using 10 µM unlabelled ifenprodil. Specific binding is Total Binding minus NSB.

Data Presentation: Ifenprodil Stereoisomer Affinities
StereoisomerGluN2B Affinity (Ki, nM)Eudismic Ratio
(1R,2R)-Ifenprodil5.8~2.3
(1S,2S)-Ifenprodil13.5Reference
(1R,2S)-Ifenprodil14.4N/A

Section 3: Monoamine Transporter Modulation

Mechanistic Grounding

Modifications to the benzylpiperidine core can shift the pharmacological profile toward monoamine transporter (DAT, SERT, NET) inhibition. For instance, 4-benzylpiperidine acts as a monoamine releasing agent, while specific carboxamide derivatives act as Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) or Triple Reuptake Inhibitors (TRIs) [5][5]. The distance between the piperidine nitrogen and the aromatic rings strictly dictates transporter selectivity; a two-carbon linker favors DAT inhibition, whereas a three-carbon linker shifts preference toward SERT/NET [6][6].

Protocol: Synaptosomal Monoamine Uptake Assay

Rationale: Functional reuptake assays using rat brain synaptosomes validate whether a compound acting at the transporter site actually blocks the intracellular accumulation of neurotransmitters.

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in 0.32 M sucrose. Isolate the P2 synaptosomal fraction via differential centrifugation.

  • Pre-incubation: Suspend synaptosomes in oxygenated Krebs-Ringer buffer. Aliquot into tubes containing the test benzylpiperidine derivative and incubate for 10 mins at 37°C.

  • Uptake Initiation: Add [3H]Dopamine,[3H]Serotonin, or [3H]Norepinephrine (final concentration 10-50 nM).

  • Active Transport: Incubate for exactly 5 minutes at 37°C.

    • Causality: A short 5-minute window ensures measurement of the initial linear phase of uptake before vesicular saturation or significant reverse transport occurs.

  • Termination: Stop uptake by adding ice-cold buffer containing a known potent inhibitor (e.g., 10 µM nomifensine for DAT) and rapidly filter through GF/C filters.

  • Self-Validation Control: Run parallel tubes at 4°C. Since active transport is temperature-dependent, the 4°C samples represent passive diffusion/non-specific binding, which is subtracted from the 37°C values.

References

  • 4-Benzylpiperidine - Wikipedia. Source: Wikipedia. URL: [Link]

  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials. Source: PMC (nih.gov). URL:[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Source: PMC (nih.gov). URL:[Link]

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors. Source: Nature (via FSU Biology). URL: [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Source: Biomolecules & Therapeutics. URL:[Link]

Sources

Exploratory

The Role of sp3-Enriched Building Blocks in Medicinal Chemistry: Escaping Flatland with Bicyclo[1.1.1]pentanes

Executive Summary: The "Escape from Flatland" Paradigm For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds (e.g., benzene and pyridine rings) due to their synthetic accessibility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds (e.g., benzene and pyridine rings) due to their synthetic accessibility via traditional cross-coupling chemistries. However, the over-reliance on flat molecules often leads to poor physicochemical properties, including low aqueous solubility, high plasma protein binding, and off-target promiscuity.

The introduction of the "Escape from Flatland" concept fundamentally shifted drug design by demonstrating that a higher fraction of sp3-hybridized carbons (Fsp3) correlates directly with clinical success[1]. By transitioning from 2D planar structures to 3D sp3-enriched building blocks, chemists can improve target specificity and pharmacokinetic (PK) profiles[2]. Among these advanced building blocks, Bicyclo[1.1.1]pentanes (BCPs) have emerged as the quintessential bioisostere for para-substituted arenes and tert-butyl groups[3].

G A Traditional Hit (sp2-rich, flat) B Bioisosteric Replacement (BCP Integration) A->B D Poor Solubility High Off-Target Toxicity A->D C sp3-Enriched Lead (3D conformation) B->C E Improved PK/PD Metabolic Stability C->E

Logical workflow of bioisosteric replacement escaping flatland.

Mechanistic Rationale: Why Bicyclo[1.1.1]pentanes?

The selection of BCPs over traditional phenyl rings is not merely a structural novelty; it is driven by strict physicochemical causality. When a phenyl ring serves primarily as a structural spacer rather than engaging in essential π-stacking interactions with the target protein, replacing it with a BCP scaffold yields profound benefits[4].

  • Reduction of Lipophilicity (clogP): BCPs contain fewer carbon atoms than their aromatic counterparts and other cage hydrocarbons (like Cubane or Bicyclo[2.2.2]octane), making them the least lipophilic option. Lower lipophilicity directly reduces unspecific hydrophobic interactions, thereby minimizing off-target toxicity[4].

  • Metabolic Stability: The rigid, highly strained sp3 C-H bonds of the BCP core are highly resistant to cytochrome P450-mediated oxidative metabolism compared to the easily epoxidized or hydroxylated sp2 bonds of benzene rings[5].

  • Vectorial Alignment: The 1,3-bridgehead positions of BCP provide a linear exit vector that almost perfectly mimics the 1,4-substitution pattern of a para-phenyl ring, ensuring that the spatial orientation of the flanking pharmacophores remains undisturbed[3].

Quantitative Pharmacokinetic Profiling

To justify the selection of BCPs during lead optimization, we must compare the structural metrics of common bioisosteres. The data below illustrates why BCPs are often the optimal choice for minimizing steric bulk while maintaining linear geometry.

Bioisostere ScaffoldDiagonal Distance (Å)Relative Length vs. p-PhenylLipophilicity ContributionPrimary Application
para-Phenyl (Reference) 2.79 Å100%HighBaseline spacer / π-stacking
Cubane (CUB) 2.72 Å96%HighBulky 3D spacer
Bicyclo[2.2.2]octane (BCO) 2.60 Å94%ModerateHighly lipophilic spacer
Bicyclo[1.1.1]pentane (BCP) 1.85 Å65%Lowest p-Phenyl & t-butyl bioisostere

Data synthesized from PharmaBlock structural analyses[4].

Synthetic Methodologies: Overcoming the [1.1.1]Propellane Bottleneck

Historically, the synthesis of 1,3-disubstituted BCPs relied on the direct functionalization of [1.1.1]propellane. However, [1.1.1]propellane is highly volatile, operationally challenging to scale, and requires harsh organometallic reagents (e.g., Grignard or organozinc reagents) that are incompatible with the delicate, protic functional groups often found in late-stage drug candidates[5].

To solve this, modern medicinal chemistry utilizes Photoredox Nickel-Catalyzed Decarboxylative Cross-Coupling . This method utilizes stable BCP redox-active esters (RAEs) and activates them via an Electron Donor-Acceptor (EDA) complex, bypassing the need for exogenous photocatalysts or preformed organometallics[6].

Causality in Protocol Design
  • Why Redox-Active Esters (RAEs)? RAEs (such as N-hydroxyphthalimide esters) are bench-stable, crystalline solids. They allow chemists to store the BCP building block indefinitely and generate the highly reactive BCP radical in situ only when exposed to specific wavelengths of light.

  • Why Nickel (NiCl2·glyme)? Nickel is uniquely capable of capturing transient sp3 carbon radicals and undergoing rapid oxidative addition with aryl halides, forging the difficult C(sp3)-C(sp2) bond without β-hydride elimination side reactions[6].

Mechanistic pathway of Ni-catalyzed photochemical BCP cross-coupling.

Experimental Protocol: Photochemical Cross-Coupling of BCPs

This protocol describes a self-validating workflow for the coupling of a BCP redox-active ester with an aryl bromide.

Reagents Required:

  • 1,3-dioxoisoindolin-2-yl bicyclo[1.1.1]pentane-1-carboxylate (BCP RAE) (1.5 equiv)

  • Aryl bromide electrophile (1.0 equiv)

  • NiCl2·glyme (20 mol%)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) ligand (20 mol%)

  • K2HPO4 (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox Recommended): In an oven-dried 8 mL vial equipped with a stir bar, add the BCP RAE, aryl bromide, NiCl2·glyme, dtbbpy, and K2HPO4.

    • Causal Insight: K2HPO4 is strictly required as a mild base. Without it, the generated BCP radical will undergo Minisci-type addition into the Hantzsch pyridine byproduct generated during photoaromatization, severely depressing the yield[6].

  • Solvent Addition & Degassing: Add anhydrous DMA to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, sparge the solution with ultra-pure Argon for 15 minutes.

    • Causal Insight: Oxygen is a potent radical scavenger. Failure to thoroughly degas will result in the immediate quenching of the BCP radical, yielding oxygenated dead-end products.

  • Photo-Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. A cooling fan must be used to maintain the temperature below 30°C.

    • Causal Insight: Thermal control is critical. Elevated temperatures degrade the EDA complex prematurely and promote proto-debromination of the aryl halide.

  • Self-Validating In-Process Control (IPC): At the 2-hour mark, extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: If high levels of proto-debrominated aryl species are observed, it indicates either trace moisture in the DMA or insufficient base. If the starting RAE is unconsumed, the LED intensity is insufficient or the solution is too opaque.

  • Workup & Isolation: Dilute the crude mixture with EtOAc and wash with saturated aqueous LiCl (3x) to remove the DMA solvent. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

The integration of sp3-enriched building blocks, specifically Bicyclo[1.1.1]pentanes, represents a critical evolution in medicinal chemistry. By escaping flatland, drug developers can engineer molecules that bypass the solubility and toxicity traps of traditional aromatic scaffolds. Furthermore, the advent of photoredox, transition-metal-catalyzed cross-coupling has democratized the synthesis of these complex 3D architectures, allowing for rapid, late-stage functionalization without relying on hazardous precursors.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au Source: American Chemical Society (acs.org) URL:[Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: National Institutes of Health (nih.gov) URL:[Link]

  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation Source: National Institutes of Health (nih.gov) URL:[Link]

  • Enamine Fsp3-enriched Fragments Source: Enamine / Namiki (namiki-s.co.jp) URL:[Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes Source: Proceedings of the National Academy of Sciences (pnas.org) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Prositagliptin Ketone as a Core Reactant in the Synthesis of Sitagliptin (DPP-4 Inhibitor)

Abstract Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, are cornerstone therapeutics for the management of type 2 diabetes mellitus. The industrial synthesis of sitagliptin relies fundamentally on the ef...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, are cornerstone therapeutics for the management of type 2 diabetes mellitus. The industrial synthesis of sitagliptin relies fundamentally on the efficient amination of its late-stage precursor, prositagliptin ketone (3-oxo-4-(2,4,5-trifluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one). This application note details the mechanistic rationale and experimental protocols for the two primary synthetic workflows utilizing this reactant: the classical rhodium-catalyzed asymmetric hydrogenation of its enamine derivative[1], and the state-of-the-art biocatalytic transamination using an engineered transaminase[2].

Mechanistic Rationale & Synthetic Evolution

The structural complexity of sitagliptin lies in its chiral β -amino acid derivative core coupled to a triazolopiperazine moiety. Prositagliptin ketone serves as the ultimate reactant to establish this chiral center.

The Chemical Route: Asymmetric Hydrogenation (2nd Generation)

Historically, setting the stereocenter required converting the ketone into an unprotected enamine (dehydrositagliptin), followed by high-pressure asymmetric hydrogenation[3]. Standard asymmetric hydrogenations typically require a protected enamine (e.g., N-acetyl) to coordinate with the metal catalyst. However, researchers discovered that a specific Rhodium/Josiphos catalyst complex allowed the direct hydrogenation of the unprotected enamine, saving two synthetic steps (protection and deprotection)[1]. While highly innovative—earning a Presidential Green Chemistry Challenge Award[3]—this route necessitated expensive transition metals, specialized high-pressure equipment (250 psi), and generated heavy metal waste that required rigorous scavenging[1].

The Biocatalytic Route: Engineered Transamination (3rd Generation)

To overcome the thermodynamic and environmental barriers of metal catalysis, a biocatalytic route was developed to directly convert prositagliptin ketone to sitagliptin[4]. This route utilizes an engineered (R)-selective transaminase (ATA). The causality behind the success of this enzymatic route lies in three engineered parameters:

  • Solvent Tolerance: Prositagliptin ketone is highly lipophilic and bulky. To achieve an industrially viable substrate concentration (200 g/L), the reaction requires 50% dimethyl sulfoxide (DMSO)[5]. The transaminase was engineered via directed evolution to withstand this denaturing environment[2].

  • Thermodynamic Driving Force: Transamination is an equilibrium reaction. By engineering the enzyme to tolerate high concentrations of isopropylamine (the amine donor), the equilibrium is forcefully driven toward the sitagliptin product[2].

  • Cofactor Recycling: Pyridoxal 5'-phosphate (PLP) acts as the obligate cofactor, forming a Schiff base with isopropylamine to become pyridoxamine phosphate (PMP), which then stereoselectively transfers the amine to the ketone substrate[6].

Reaction Pathways

Synthetic pathways from prositagliptin ketone to sitagliptin via chemical and biocatalytic routes.

Experimental Protocols

Protocol A: Biocatalytic Transamination (Green Chemistry Workflow)

This protocol utilizes an engineered transaminase to directly install the chiral amine, representing the current gold standard for sitagliptin synthesis[5],[2].

Step 1: Reaction Mixture Preparation In a temperature-controlled bioreactor, prepare a buffer solution consisting of 100 mM triethanolamine adjusted to pH 8.5. Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Introduce isopropylamine (amine donor) to a concentration of 1 M. Re-adjust the pH to 8.5 using HCl, as the addition of the amine will significantly raise the alkalinity.

Step 2: Enzyme Activation Add the engineered (R)-selective transaminase (e.g., CDX-017 variant, 6 g/L) to the buffer solution. Pre-incubate the mixture at 40 °C for 15 minutes. Rationale: This pre-incubation ensures complete binding of the PLP cofactor to the enzyme's active site prior to substrate introduction.

Step 3: Reactant Addition Dissolve prositagliptin ketone in neat DMSO to create a highly concentrated stock. Add this solution dropwise to the bioreactor over 2 hours until the final ketone concentration reaches 200 g/L and the total DMSO concentration is 50% (v/v)[5]. Rationale: Dropwise addition prevents acute substrate inhibition and localized precipitation of the highly lipophilic ketone.

Step 4: Reaction Progression Stir the biphasic/homogenized mixture at 40 °C for 24 hours. Monitor the conversion via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid).

Step 5: Workup and Isolation Upon achieving >99% conversion, extract the mixture with isopropyl acetate (3x). Wash the combined organic layers with water to remove residual DMSO, PLP, and denatured enzyme. Treat the organic phase with aqueous phosphoric acid to precipitate sitagliptin phosphate. Filter, wash with cold ethanol, and dry under vacuum to yield the final API (>99.95% ee)[2].

Protocol B: Asymmetric Hydrogenation of Enamine (Classical Workflow)

This protocol requires the pre-formation of an enamine and utilizes high-pressure hydrogenation[1].

Step 1: Enamine Formation React prositagliptin ketone (1.0 eq) with ammonium acetate (NH 4​ OAc, 5.0 eq) in methanol at 65 °C for 4 hours to form the unprotected enamine (dehydrositagliptin). Cool the mixture to induce crystallization, filter, and dry the intermediate[1].

Step 2: Catalyst Preparation (Inert Atmosphere) In a nitrogen-filled glovebox, prepare a catalyst solution by dissolving[Rh(cod)Cl] 2​ (0.15 mol%) and a chiral Josiphos ligand (0.15 mol%) in degassed methanol. Rationale: Strict exclusion of oxygen is necessary to prevent the oxidation of the electron-rich phosphine ligand.

Step 3: High-Pressure Hydrogenation Transfer the enamine substrate and the catalyst solution to a high-pressure Parr reactor. Seal and purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel with hydrogen to 250 psi.

Step 4: Reaction Progression Heat the reactor to 50 °C and stir vigorously for 12-18 hours. Monitor the pressure gauge; the reaction is complete when hydrogen uptake ceases[1].

Step 5: Workup and Metal Scavenging Vent the hydrogen gas safely. Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in ethyl acetate and stir with a heavy-metal scavenging resin (e.g., QuadraPure) for 4 hours to remove residual Rhodium. Filter the resin, concentrate the filtrate, and crystallize the sitagliptin free base from ethanol (yields ~97% ee, requiring further recrystallization to meet API purity standards)[1].

Quantitative Data & Method Comparison

The following table summarizes the operational and performance metrics of the two synthetic methodologies utilizing prositagliptin ketone and its derivatives.

ParameterProtocol A: Biocatalytic TransaminationProtocol B: Asymmetric Hydrogenation
Key Reactant State Prositagliptin Ketone (Direct)Dehydrositagliptin (Enamine)
Catalytic System Engineered Transaminase (CDX-017)[Rh(cod)Cl] 2​ / Chiral Josiphos
Amine Source Isopropylamine (Excess)Ammonium Acetate (Pre-step)
Operating Pressure Atmospheric (1 atm)High Pressure (250 psi H 2​ )
Enantiomeric Excess (ee) >99.95% (No recrystallization needed)~97.0% (Requires recrystallization)
Environmental Impact Low (Aqueous/DMSO, biodegradable)High (Heavy metal waste, high E-factor)
Overall Yield ~92%~82%

References

  • Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010. URL:[Link]

  • Hansen, K. B., et al. "Unlocking the Potential of Asymmetric Hydrogenation at Merck." Accounts of Chemical Research, 2007. URL:[Link]

  • Gutierrez, O., et al. "Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity." Organic Letters, 2015. URL:[Link]

  • U.S. Environmental Protection Agency. "Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award." EPA, 2006. URL:[Link]

Sources

Application

APPLICATION NOTE &amp; PROTOCOL: Synthesis of Chromeno[3,4-c]pyridin-5-one Scaffolds in Drug Discovery

Executive Summary The chromeno[3,4-c]pyridin-5-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Most notably, 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-ones have been identified a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromeno[3,4-c]pyridin-5-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Most notably, 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-ones have been identified as potent, selective antagonists for the human dopamine D4 receptor, presenting a promising avenue for the development of atypical antipsychotic agents with minimized extrapyramidal side effects .

This application note provides a comprehensive guide to the preparation of chromeno[3,4-c]pyridin-5-ones using two primary precursor classes ("this compound"): 3-alkoxycarbonyl-4-oxopiperidines for partially saturated systems, and aryl O-carbamates for fully aromatic systems. By detailing the mechanistic causality and providing self-validating experimental protocols, this guide serves as a robust foundation for drug development professionals scaling or modifying these synthetic routes.

Mechanistic Insights & Synthetic Strategies

Strategy A: Acid-Catalyzed Pechmann-Type Cyclocondensation (The Parke-Davis Route)

The classical route to 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-ones utilizes an acid-catalyzed condensation between an electron-rich substituted phenol and a 3-alkoxycarbonyl-4-oxopiperidine derivative .

  • Causality of Reagent Choice : Methanesulfonic acid (MSA) is employed as both the solvent and the strong Brønsted acid. Unlike harsh Lewis acids (e.g., AlCl₃) which can cleave sensitive methoxy substituents or induce polymerization, MSA cleanly drives the initial electrophilic aromatic substitution (Friedel-Crafts alkylation) of the phenol onto the protonated ketone.

  • Cyclization Dynamics : Following alkylation, an intramolecular transesterification (lactonization) occurs between the phenolic hydroxyl and the adjacent ester group, seamlessly yielding the pyrone ring.

Strategy B: DoM-Suzuki-DreM Sequence (The Snieckus Route)

For the synthesis of fully aromatic 5H-chromeno[3,4-c]pyridin-5-ones, a modern organometallic approach is utilized .

  • Causality of Reagent Choice : The sequence begins with an aryl O-carbamate, which acts as a powerful Directed ortho Metalation (DoM) group. After borylation and a Suzuki-Miyaura cross-coupling with 3-bromopyridine, an azabiaryl intermediate is formed.

  • Remote Metalation (DreM) : Treatment with Lithium diisopropylamide (LDA) triggers a Directed remote Metalation. The lithium coordinates to both the carbamate carbonyl oxygen and the pyridine nitrogen (Complex Induced Proximity Effect), selectively deprotonating the remote pyridine carbon. This initiates an anionic Fries-type rearrangement, transferring the amide group to the pyridine ring, which upon acidic workup, cyclizes to form the target scaffold.

Workflow Visualization

SyntheticPathways cluster_A Strategy A: Parke-Davis Condensation cluster_B Strategy B: Snieckus DoM-DreM Sequence A_reactants Substituted Phenol + 3-Alkoxycarbonyl-4-oxopiperidine A_reaction Acid-Catalyzed Cyclocondensation (Methanesulfonic Acid, RT) A_reactants->A_reaction Pechmann-type Annulation A_product 1,2,3,4-Tetrahydrochromeno [3,4-c]pyridin-5-one Scaffold A_reaction->A_product Dehydration & Cyclization B_reactants Aryl O-Carbamate + 3-Bromopyridine B_dom 1. DoM (Directed ortho Metalation) 2. Suzuki-Miyaura Cross-Coupling B_reactants->B_dom B_intermediate Azabiaryl Intermediate B_dom->B_intermediate Pd(PPh3)4, Na2CO3 B_drem DreM (Directed remote Metalation) LDA, then HCl/EtOH B_intermediate->B_drem Remote Anionic Fries Rearrangement B_product Fully Aromatic 5H-Chromeno [3,4-c]pyridin-5-one Scaffold B_drem->B_product Acidic Cyclization

Fig 1: Convergent synthetic strategies for partially saturated and fully aromatic chromeno[3,4-c]pyridin-5-ones.

Experimental Protocols

Protocol 1: Synthesis of 3-Benzyl-8-methyl-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

This protocol utilizes Strategy A to generate a highly selective D4 receptor antagonist .

Materials:

  • 3-Methylphenol (m-cresol): 227 mmol

  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: 227 mmol

  • Methanesulfonic acid (MSA): 300 mL

  • Ammonium hydroxide (28% NH₃ in water)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Initiation : In a 1 L round-bottom flask equipped with a magnetic stirrer, sequentially add 3-methylphenol (24.5 g, 227 mmol) and methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (64.6 g, 227 mmol).

  • Acidic Condensation : Slowly add 300 mL of methanesulfonic acid. Caution: MSA is corrosive. Stir the resulting homogeneous mixture at ambient room temperature (20–25 °C) for exactly 96 hours.

    • Validation Checkpoint: The solution will progressively darken to a deep amber/brown color, indicating the formation of the highly conjugated intermediate.

  • Quenching : Carefully pour the reaction mixture over 2.0 L of crushed ice in a large beaker.

    • Causality: Ice effectively manages the exothermic dilution of MSA, preventing thermal degradation of the product.

  • Basification : Slowly add concentrated ammonium hydroxide under vigorous stirring until the aqueous phase reaches pH 9-10.

    • Validation Checkpoint: A thick precipitate will form. Basification neutralizes the MSA and converts the protonated piperidine nitrogen back to its insoluble free-base form, validating the completion of the cyclization.

  • Extraction & Purification : Extract the aqueous mixture with DCM (3 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethyl acetate to yield the pure target compound (Expected yield: 65-70%; mp 147°-149° C).

Protocol 2: Synthesis of Fully Aromatic 5H-Chromeno[3,4-c]pyridin-5-ones via DreM

This protocol utilizes Strategy B to synthesize the fully aromatic core .

Materials:

  • Azabiaryl O-carbamate intermediate (pre-coupled via Suzuki reaction): 1.0 mmol

  • Lithium diisopropylamide (LDA): 2.5 mmol (freshly prepared in THF)

  • Tetrahydrofuran (THF), anhydrous: 10 mL

  • Concentrated HCl / Ethanol (1:1 v/v) mixture

Step-by-Step Methodology:

  • Metalation : Dissolve the azabiaryl O-carbamate (1.0 mmol) in 10 mL of anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Rearrangement : Dropwise add LDA (2.5 mmol) over 10 minutes. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

    • Causality: The slow warming facilitates the anionic Fries rearrangement, allowing the thermodynamically favored migration of the carbamate group to the pyridine ring.

  • Cyclization : Quench the reaction by adding 5 mL of a 1:1 mixture of concentrated HCl and Ethanol. Heat the mixture to 80 °C (reflux) for 16 hours.

    • Causality: The strongly acidic, protic conditions cleave the rearranged amide and drive the intramolecular cyclization to form the pyrone ring.

  • Workup : Cool to room temperature, neutralize with saturated NaHCO₃, and extract with EtOAc (3 × 15 mL). Dry and concentrate the organics. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the fully aromatic 5H-chromeno[3,4-c]pyridin-5-one.

Quantitative Data Presentation: Pharmacological Profile

The 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one derivatives synthesized via Strategy A exhibit profound selectivity for the Dopamine D4 receptor, a critical metric for mitigating the extrapyramidal side effects associated with D2 receptor blockade .

Table 1: Receptor Binding Affinity (Kᵢ) and Selectivity of Key Chromeno[3,4-c]pyridin-5-ones

Compound / Reference DrugStructural SubstitutionD2 Kᵢ (nM)D3 Kᵢ (nM)D4 Kᵢ (nM)Selectivity Ratio (D2/D4)
Haloperidol (Typical Ref.)N/A~1.0~3.0~2.00.5
Clozapine (Atypical Ref.)N/A~150~300~1510
Compound 5 8-Methoxy, 3-Benzyl> 1000> 1000< 10> 100
Compound 6 8-Methyl, 3-Benzyl> 1000> 1000< 10> 100

Data Interpretation: Compounds 5 and 6 demonstrate single-digit nanomolar affinity for the D4 receptor while maintaining several hundred-fold selectivity over D2 and D3 receptors. In vivo, Compound 6 (dosed orally at 10 mg/kg) increased DOPA synthesis by 84% in the hippocampus, validating its functional antagonist activity in target brain regions.

References

  • Unangst, P. C., Capiris, T., Connor, D. T., Heffner, T. G., & Wise, L. D. (1997). "Chromeno[3,4-c]pyridin-5-ones: selective human dopamine D4 receptor antagonists as potential antipsychotic agents." Journal of Medicinal Chemistry, 40(17), 2688-2693.[Link]

  • Connor, D. T., Unangst, P. C., & Capiris, T. (1998). "Antipsychotic method utilizing certain tetrahydrochromeno [3,4-c] pyridin-5-ones." U.S. Patent No. 5,760,050. Washington, DC: U.S.
  • MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2012). "Combined Directed Metalation–Suzuki-Miyaura Cross Coupling Strategies. Synthesis of Isomeric Chromenopyridinones and a Route to the Schumanniophytine Alkaloids." Heterocycles, 86(2), 1045-1075.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Ethyl 3-benzylpiperidine-3-carboxylate

Welcome to the technical support center for Ethyl 3-benzylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 3-benzylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of practical, field-proven troubleshooting strategies and detailed protocols to help you achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility characteristics of Ethyl 3-benzylpiperidine-3-carboxylate.

Q1: What are the primary reasons for the poor aqueous solubility of Ethyl 3-benzylpiperidine-3-carboxylate?

A1: The poor aqueous solubility of Ethyl 3-benzylpiperidine-3-carboxylate stems directly from its molecular structure. While the core piperidine ring contains a nitrogen atom that can act as a hydrogen bond acceptor, this is overshadowed by several lipophilic (hydrophobic) features[1].

  • Bulky Benzyl Group: The presence of a nonpolar benzyl group significantly increases the molecule's hydrophobicity, making it less favorable for it to interact with polar water molecules.

  • Ethyl Ester Group: The ethyl ester functional group also contributes to the overall lipophilicity.

  • High Crystallinity: Many poorly soluble active pharmaceutical ingredients (APIs) are crystalline solids. The energy required to break the strong, ordered crystal lattice so the individual molecules can be solvated by water can be substantial, leading to low solubility.[2][3]

Q2: How does the solubility of the hydrochloride salt form compare to the free base?

A2: Converting a weakly basic compound into its salt form is a common and highly effective strategy to increase aqueous solubility and dissolution rate. The piperidine nitrogen in Ethyl 3-benzylpiperidine-3-carboxylate is a weak base. By reacting it with an acid like hydrochloric acid (HCl), we form the hydrochloride salt.

  • Mechanism: In its salt form, the compound is ionic. This allows for strong ion-dipole interactions with water molecules, which are much more energetically favorable than the interactions between the neutral free base and water. This can increase solubility by several orders of magnitude.[4]

  • Practical Implication: For any experiments requiring an aqueous solution, using the hydrochloride salt of Ethyl 3-benzylpiperidine-3-carboxylate is the recommended starting point.[5] If you are working with the free base, converting it to a salt or adjusting the pH of your medium are critical first steps.

Q3: What analytical methods are used to accurately measure the solubility of this compound?

A3: The most common and well-established method is the shake-flask method . An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer at a specific pH). The mixture is then agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-72 hours). After equilibrium, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured, usually by HPLC or UV-Vis spectroscopy. This determines the thermodynamic or equilibrium solubility.

Troubleshooting Guide: Practical Solutions for Experimental Challenges

This section provides direct answers and protocols for specific issues you may encounter in the lab.

Issue 1: My compound precipitates when I add it to an aqueous buffer for my biological assay.

This is a frequent challenge, especially when diluting a concentrated stock solution made in an organic solvent.[1]

Solution A: pH Adjustment

  • Causality: As a weak base, the solubility of Ethyl 3-benzylpiperidine-3-carboxylate is highly pH-dependent. At a pH below its pKa, the piperidine nitrogen will be protonated (ionized), significantly increasing its aqueous solubility. For weakly basic drugs, a lower pH leads to the ionized form, which is more soluble.[4][6][7]

  • Troubleshooting Steps:

    • Determine the pKa of the compound if possible.

    • Select a buffer system that maintains a pH at least 1-2 units below the pKa. For many piperidine derivatives, this means working in slightly acidic conditions (e.g., pH 4.0-6.0).

    • Attempt to dissolve the compound directly in the acidic buffer.

    • Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Solution B: Utilize a Co-solvent System

  • Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving nonpolar compounds.[8][9][10] They work by reducing the energy required to create a cavity in the solvent for the solute.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution of your compound in a suitable organic solvent like DMSO or ethanol.

    • For your final assay, add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing.

    • Crucially, keep the final concentration of the organic co-solvent as low as possible , typically below 1% (and often below 0.1%) to avoid artifacts in biological assays.[1]

    • If precipitation still occurs, consider a different co-solvent.

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Final ConcentrationKey Characteristics
Dimethyl Sulfoxide (DMSO)< 1%Powerful solvent, but can have biological effects at higher concentrations.[9]
Ethanol1-10%Good solubilizer, generally well-tolerated in many systems.[8]
Propylene Glycol (PG)1-20%Common in pharmaceutical formulations, less volatile than ethanol.[9][11]
Polyethylene Glycol 400 (PEG 400)1-30%Low toxicity co-solvent used in parenteral formulations.[9][11]
Issue 2: The required dose for my in vivo study is too high to dissolve in a simple co-solvent system.

For higher concentration formulations, more advanced techniques are necessary.

Solution A: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like Ethyl 3-benzylpiperidine-3-carboxylate, forming an "inclusion complex."[1][3] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[12]

  • Workflow: The first step is to perform a phase-solubility study to determine which cyclodextrin is most effective and the stoichiometry of the complex.

dot

Caption: Mechanism of cyclodextrin encapsulation to improve solubility.

Experimental Protocol: Phase-Solubility Study

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)) in your desired buffer.

  • Equilibration: Add an excess amount of Ethyl 3-benzylpiperidine-3-carboxylate to each cyclodextrin solution in separate sealed vials.

  • Incubation: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.[3]

  • Sampling: After incubation, allow the vials to stand. Carefully withdraw a sample from the clear supernatant.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Dilute the filtered sample appropriately and determine the concentration of the dissolved compound using a validated HPLC method.

  • Plotting: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope of this line can be used to determine the binding constant and the solubility enhancement.

Solution B: Amorphous Solid Dispersions

  • Causality: This strategy involves converting the stable, low-solubility crystalline form of the API into a high-energy, more soluble amorphous form.[2] This amorphous drug is dispersed at a molecular level within a hydrophilic polymer matrix (like HPMC or PVP), which prevents it from recrystallizing.[13][14]

  • Methods: Common lab-scale methods to prepare solid dispersions include spray drying and hot-melt extrusion, though a simple solvent evaporation method can also be effective for initial screening.[13][14] This is an advanced technique typically employed during formal drug development.

Issue 3: My formulated compound precipitates out of solution during storage or after a freeze-thaw cycle.

Solution A: Re-evaluate pH and Buffer Capacity

  • Causality: If solubility is pH-dependent, any shift in pH during storage (e.g., due to CO2 absorption from the air) can cause the compound to crash out.

  • Troubleshooting: Ensure you are using a buffer with sufficient buffering capacity at the target pH. Store solutions in tightly sealed containers.

Solution B: Address Supersaturation

  • Causality: Some methods, particularly those involving dilution of an organic stock, can create a temporary, supersaturated solution. This is a thermodynamically unstable state that will eventually lead to precipitation as the system returns to its lower-energy equilibrium solubility.

  • Troubleshooting:

    • Try to formulate at a concentration below the equilibrium solubility limit if long-term stability is required.

    • For techniques like solid dispersions, precipitation inhibitors (polymers) are included in the formulation to maintain the supersaturated state for a longer duration, which is often sufficient for oral absorption.[6]

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for addressing the poor solubility of Ethyl 3-benzylpiperidine-3-carboxylate.

dot

Solubility_Workflow Start Poorly Soluble Compound: Ethyl 3-benzylpiperidine-3-carboxylate IsSalt Is the compound a salt (e.g., HCl salt)? Start->IsSalt UseSalt Use Salt Form IsSalt->UseSalt Yes IsIonizable Is the compound ionizable? IsSalt->IsIonizable No LowConc Is low concentration (<1 mg/mL) sufficient? UseSalt->LowConc AdjustpH Adjust pH (Acidic Buffer) IsIonizable->AdjustpH Yes IsIonizable->LowConc No AdjustpH->LowConc CoSolvent Use Co-solvents (DMSO, EtOH, PEG) LowConc->CoSolvent Yes HighConc Need Higher Concentration for Formulation LowConc->HighConc No Advanced Advanced Techniques CoSolvent->Advanced If insufficient HighConc->Advanced Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin SolidDispersion Solid Dispersion Advanced->SolidDispersion Lipid Lipid-Based Formulation Advanced->Lipid

Caption: Decision workflow for selecting a solubility enhancement strategy.

References
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023, December 1). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. [Link]

  • Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

Sources

Optimization

Monitoring reaction progress using TLC for piperidine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic bottlenecks when working with saturat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic bottlenecks when working with saturated nitrogen heterocycles.

Monitoring the synthesis of piperidine derivatives—whether via reductive amination, ring-closing metathesis, or Csp3-H amination—presents unique analytical challenges. Due to their high basicity and frequent lack of UV-active chromophores, piperidines often resist standard Thin-Layer Chromatography (TLC) protocols. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction monitoring workflows.

Core Workflow: TLC Troubleshooting for Piperidines

Before diving into specific chemical interventions, consult the decision matrix below to diagnose your specific TLC failure mode.

G Start Run TLC of Piperidine Reaction CheckUV UV Active at 254 nm? Start->CheckUV Stain Use Ninhydrin or Dragendorff CheckUV->Stain No CheckShape Spot Shape Analysis CheckUV->CheckShape Yes Stain->CheckShape Streaking Severe Streaking / Tailing? CheckShape->Streaking AddBase Add 1-5% Et3N or NH4OH to Eluent Streaking->AddBase Yes Baseline Stuck at Baseline? Streaking->Baseline No Success Clear, Resolvable Spots AddBase->Success Polar Increase MeOH / Switch to Alumina Baseline->Polar Yes Baseline->Success No Polar->Success

Decision matrix for resolving common TLC issues during piperidine synthesis.

FAQ 1: Mobile Phase Optimization & Streaking Mitigation

Q: Why does my piperidine product streak continuously across the TLC plate, making it impossible to calculate an accurate Rf value?

The Causality: Standard silica gel ( SiO2​ ) surfaces are densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5). Piperidine is a strong secondary amine (pKa ~11.2). When the basic piperidine nitrogen interacts with the acidic silica surface, it undergoes a continuous protonation-deprotonation cycle during elution. This strong electrostatic binding and slow desorption dynamic manifests macroscopically as "streaking" or "tailing," which masks reaction progress and co-elutes impurities, a phenomenon well-documented in the 1[1].

The Solution: You must competitively deactivate the silica gel. By adding a volatile base to your mobile phase, the base preferentially binds to the acidic silanol sites. This saturates the stationary phase's acidic protons, allowing the piperidine derivative to partition normally based on its inherent polarity.

Quantitative Data: Optimized Mobile Phases for Piperidines

Piperidine Substitution TypeRecommended Solvent SystemBase Additive RequiredTypical Rf​ Shift
Unsubstituted (Highly Polar) DCM / MeOH (9:1)1-5% NH4​OH (aq)+0.3 to +0.5
N-Alkyl / N-Benzyl Hexane / EtOAc (1:1)1-5% Et3​N +0.2 to +0.4
Amino Alcohols (THP protected) DCM / MeOH (80:1 to 30:1)1-2% NH4​OH +0.2 to +0.3
N-Boc / N-Cbz Protected Hexane / EtOAc (3:1)None (Amine is masked)N/A (No streaking)

FAQ 2: Visualization Techniques for Non-UV Active Piperidines

Q: My piperidine intermediate lacks an aromatic ring and does not absorb UV light at 254 nm. What is the most reliable visualization method?

The Causality: Without conjugated pi-electron systems, saturated piperidines are invisible under standard short-wave UV. Chemical derivatization (staining) is mandatory. The choice of stain depends strictly on the substitution degree of the piperidine nitrogen. As highlighted in 2[2], tertiary N-benzyl piperidines require different visualization tactics than secondary amines.

G Amine Piperidine Derivative Type Amine Substitution? Amine->Type Primary 1° Amine / Deprotected Type->Primary Secondary 2° Amine (e.g., Piperidine) Type->Secondary Tertiary 3° Amine (N-Alkyl Piperidine) Type->Tertiary Nin1 Ninhydrin + Heat Primary->Nin1 Nin2 Ninhydrin + Heat Secondary->Nin2 Drag Dragendorff's Reagent Tertiary->Drag Result1 Ruhemann's Purple Nin1->Result1 Result2 Yellow/Orange Iminium Spot Nin2->Result2 Result3 Orange/Red Bismuth Complex Drag->Result3

Chemical staining selection logic based on piperidine nitrogen substitution.

Self-Validating Protocol: Ninhydrin Staining for Secondary Piperidines

  • Elution & Drying (Critical Step): Remove the TLC plate from the developing chamber. You must thoroughly dry the plate using a heat gun or compressed air to evaporate all traces of Et3​N or NH4​OH from the mobile phase. Causality: Residual base on the silica will react with Ninhydrin, turning the entire background plate purple and ruining the analysis.

  • Application: Dip the plate into a 0.2% (w/v) Ninhydrin solution in ethanol (containing 1% acetic acid to catalyze the condensation).

  • Development: Heat the plate evenly with a heat gun (approx. 100°C) for 30-60 seconds.

  • Validation System: Run a known primary amine (e.g., benzylamine) and your pure starting secondary amine on the same plate as controls. If the primary amine turns purple (Ruhemann's complex) and the secondary amine turns yellow/orange (Iminium salt), the stain is active, and your visualization is validated.

FAQ 3: Reaction-Specific Monitoring (Csp3-H Amination & Cyclization)

Q: How do I accurately monitor advanced intramolecular cyclizations, such as the conversion of acyclic amines to piperidines?

The Causality: Modern piperidine syntheses often utilize catalytic Csp3-H amination of acyclic precursors. For example, 3[3] generates radical intermediates that selectively form six-membered piperidines. Because the starting material and the product are both amines of similar molecular weight, their polarities are nearly identical, causing them to co-elute if the TLC conditions are not rigorously controlled.

Self-Validating Protocol: Monitoring Iodine-Catalyzed Piperidine Formation This protocol adapts standards from 4[4] for highly sensitive nitrogen heterocycles.

  • Quenching (Sample Prep): Extract a 10 µL aliquot from the reaction mixture. Quench it immediately in 100 µL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: This neutralizes the iodine catalyst, preventing false-positive background reactions from continuing on the highly active surface of the TLC plate.

  • Extraction: Add 200 µL of ethyl acetate, vortex for 5 seconds, and allow phase separation. Spot the upper organic layer onto the TLC plate.

  • Elution: Use a highly resolving, base-doped solvent system (e.g., 1:1 Hexane:Ethyl Acetate containing exactly 5% Et3​N ).

  • Validation System (Co-spotting): Spot the quenched reaction mixture in lane 1, the pure acyclic starting material in lane 3, and a 50/50 mixture of both in lane 2 (the "co-spot"). A distinct new spot with a slightly altered Rf​ (due to cyclization restricting the molecule's dipole moment) confirms product formation. If the co-spot resolves into a figure-eight shape, the reaction is incomplete; if it resolves into a single tight spot matching the new Rf​ , the reaction has reached completion.

References

  • Benchchem. Technical Support Center: Synthesis of 1-(Piperidin-2-ylmethyl)piperidine.1[1]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy.2[2]

  • ACS Catalysis. Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light.3[3]

  • Organic Syntheses. (E)-1-Benzyl-3-(1-iodoethylidene)piperidine.4[4]

Sources

Troubleshooting

Workup procedure for removing unreacted starting materials

Welcome to the Process Chemistry Technical Support Center. Removing unreacted starting materials (SMs) without resorting to tedious chromatography is a critical bottleneck in drug development and combinatorial library sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Removing unreacted starting materials (SMs) without resorting to tedious chromatography is a critical bottleneck in drug development and combinatorial library synthesis.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to streamline your reaction workups.

Diagnostic Tool: Selecting the Right Workup Strategy

Before executing a workup, you must analyze the physicochemical properties of your unreacted starting material. Use the decision matrix below to determine the most efficient removal strategy.

WorkupStrategy Start Unreacted Starting Material in Mixture Ionizable Is the SM ionizable? (Acidic/Basic) Start->Ionizable AB_Ext Acid/Base Extraction Ionizable->AB_Ext Yes Reactive Does it have a reactive functional group? Ionizable->Reactive No Scavenger Covalent Scavenger Resins (e.g., PS-TsNHNH2) Reactive->Scavenger Yes Volatile Is it highly volatile? Reactive->Volatile No Distillation Vacuum Distillation / Evaporation Volatile->Distillation Yes Chromatography Chromatography or Trituration Volatile->Chromatography No

Decision matrix for selecting the optimal starting material removal strategy.

Troubleshooting Guides & Mechanistic Insights

Module A: Acid/Base Extraction for Ionizable SMs

When dealing with ionizable starting materials (e.g., malonic esters, amines, carboxylic acids), liquid-liquid extraction is the most scalable removal method[1].

The Causality: The separation relies on the Henderson-Hasselbalch equation. By adjusting the aqueous pH to at least 2 units away from the starting material's pKa, you ensure >99% ionization. The charged species becomes highly polar, drastically reducing its partition coefficient (LogP) in the organic phase and driving it into the aqueous layer. For instance, unreacted malonic ester is acidic; washing the organic layer with a dilute basic solution (like 1M NaOH) deprotonates the ester, extracting it efficiently into the aqueous layer while leaving the neutral product behind[2].

Module B: Covalent Scavenger Resins for Reactive SMs

For neutral but highly reactive SMs (e.g., excess aldehydes, acid chlorides, or primary amines), complementary molecular reactivity (CMR) resins act as a solid-phase "sponge"[3].

The Causality: Scavenger resins feature reactive functional groups immobilized on a polystyrene or polyHIPE matrix[4]. When the crude mixture is incubated with the resin, the unreacted SM covalently bonds to the polymer. Because the reaction occurs within the porous polymer network, choosing a solvent that effectively swells the resin (like DCM or THF) is critical. Poor swelling collapses the polymer pores, hiding the reactive sites and halting the scavenging kinetics. The bound impurity is then removed by simple filtration, avoiding serial and time-consuming liquid-liquid extractions[3].

Quantitative Data Center: Scavenger Resin Selection Matrix

To ensure complete removal of reactive starting materials, select the appropriate resin based on the target functional group and required loading capacity.

Resin TypeTarget Starting MaterialImmobilized Functional GroupTypical Capacity (mmol/g)Optimal Swelling Solvents
PS-Trisamine Electrophiles (Acid chlorides, aldehydes)Primary Amine1.5 - 3.0DCM, THF, DMF
PS-TsOH Nucleophiles (Amines, anilines)Sulfonic Acid1.0 - 2.5DCM, MeOH
PS-Benzaldehyde Primary AminesAldehyde1.0 - 2.0DCM, DCE
PS-Isocyanate Nucleophiles (Amines, alcohols)Isocyanate1.0 - 1.5DCM, THF

Standard Operating Procedures (SOPs)

Every protocol in this support center is designed as a self-validating system . This means verification steps are built directly into the workflow to prevent downstream failures.

Protocol 1: Self-Validating Acid/Base Extraction Workup
  • Quench and Dilute: Cool the reaction mixture and quench with the appropriate reagent (e.g., saturated NH₄Cl for enolates)[2]. Dilute with a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • pH Adjustment: Add the appropriate aqueous acid or base to target a pH 2 units beyond the pKa of the unreacted starting material.

  • Equilibration & Validation: Shake the separatory funnel vigorously and vent.

    • Self-Validation Checkpoint: Extract a 1 mL aliquot of the aqueous layer and test with pH paper. Partitioning of organic acids/bases can buffer the aqueous layer; the pH must be verified post-mixing to ensure it remains at the target level. Adjust if necessary.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Checkpoint: Before discarding the aqueous layer, perform a rapid TLC or LC-MS on both the organic and aqueous phases. Confirm the SM is exclusively in the aqueous layer and the product is in the organic layer.

  • Back-Extraction: Extract the aqueous layer one more time with fresh organic solvent to recover any trace product[2], combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: Scavenger Resin Incubation and Filtration
  • Solvent Exchange: If the reaction was run in a poorly swelling solvent (e.g., acetonitrile or water), concentrate the crude mixture and redissolve it in a high-swelling solvent like dichloromethane (DCM)[3].

  • Stoichiometric Addition: Calculate the remaining millimoles of unreacted starting material. Add 2.0 to 3.0 equivalents of the appropriate CMR scavenger resin (based on the resin's mmol/g capacity).

  • Incubation: Stir the slurry gently at room temperature for 2 to 5 hours[3].

    • Self-Validation Checkpoint: Pull a 50 µL aliquot of the supernatant after 2 hours. Analyze via GC/MS or TLC to confirm the complete disappearance of the starting material[3]. If SM remains, add an additional 0.5 equivalents of resin and stir for another hour.

  • Filtration: Filter the mixture through a sintered glass funnel. Rinse the polymer thoroughly with DCM until no UV activity is observed in the eluent[3]. Concentrate the filtrate to yield the pure product.

Frequently Asked Questions (FAQs)

Q: I performed an acid/base extraction, but my product co-extracted into the aqueous layer along with the starting material. Why did this happen? A: This is usually caused by a lack of sufficient pKa differential between your product and the starting material, or over-adjusting the pH. If your product contains weakly ionizable groups, pushing the pH too far to remove the starting material may inadvertently ionize your product. In these cases, abandon liquid-liquid extraction and utilize a scavenger resin[1].

Q: My scavenger resin is not removing the unreacted amine starting material, even after 12 hours of stirring. What is going wrong? A: Check your stirring method and solvent. Magnetic stir bars can mechanically grind the resin beads into a fine powder, destroying the porous architecture and trapping the reactive sites. Always use orbital shaking or an overhead mechanical stirrer for resin incubations. Additionally, ensure you are using a solvent like DCM or THF; solvents like ethanol will not swell polystyrene resins adequately.

Q: Can I use scavenger resins in continuous flow chemistry instead of batch? A: Yes. Monolithic scavenger resins (such as PolyHIPE materials) are specifically designed for flow-through conditions. They offer high degrees of conversion and can rapidly scavenge electrophiles like acid chlorides with residence times of just a few minutes, avoiding the need for batch incubation[4].

References

  • Source: benchchem.
  • Source: acs.
  • Source: acs.
  • Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene)

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity studies of Ethyl 3-benzylpiperidine-3-carboxylate with other receptors

An Objective Guide to the Cross-Reactivity Profiling of Ethyl 3-benzylpiperidine-3-carboxylate and Its Analogs Introduction: The Imperative of Selectivity in Modern Drug Discovery The benzylpiperidine scaffold is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Cross-Reactivity Profiling of Ethyl 3-benzylpiperidine-3-carboxylate and Its Analogs

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system (CNS).[1][2] Ethyl 3-benzylpiperidine-3-carboxylate, a specific derivative of this class, serves as a valuable intermediate in the development of novel therapeutics, including analgesics and agents for neuropharmacological research.[3] While the primary target of a drug candidate is the focus of initial discovery efforts, its interactions with other, unintended biological targets—a phenomenon known as cross-reactivity or off-target binding—are of equal importance.

A thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development for several reasons:

  • Safety and Toxicology: Off-target interactions are a primary cause of adverse drug reactions (ADRs). Identifying these interactions early allows for the rational design of molecules with improved safety profiles.

  • Mechanism of Action: Unforeseen interactions can confound the interpretation of in vivo data, obscuring the true mechanism of action.

  • Drug Repurposing: A well-defined cross-reactivity profile can reveal unexpected therapeutic opportunities by identifying new, potentially beneficial targets for a compound.

This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 3-benzylpiperidine-3-carboxylate. We will explore the logical design of a screening cascade, detail the gold-standard experimental protocols for both binding affinity and functional activity, and provide guidance on interpreting the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established best practices within the field of pharmacology.

Defining the Pharmacological Landscape: From Scaffold to Predicted Targets

The pharmacological profile of a novel compound can often be inferred from its structural class. Benzylpiperidine derivatives are known to interact with a range of CNS receptors and transporters.[2] This promiscuity necessitates a broad initial screening approach. Based on existing literature for related analogs, the most probable off-target liabilities and opportunities for Ethyl 3-benzylpiperidine-3-carboxylate lie within the following receptor families:

  • Opioid Receptors (μ, δ, κ): The piperidine core is a classic feature of many opioid analgesics. Cross-reactivity with these receptors is a key consideration, especially given the compound's use in analgesic synthesis.[4][5]

  • Sigma Receptors (σ1, σ2): Many benzylpiperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a variety of neurological processes.[2][6]

  • Dopamine Receptors (D1-D5): The dopaminergic system is a frequent off-target for CNS-active drugs. Understanding interactions with D2-like family receptors (D2, D3, D4), in particular, is crucial for predicting potential antipsychotic or extrapyramidal side effects.[7]

  • Serotonin (5-HT) Receptors: With at least 14 subtypes, the serotonergic system presents a vast landscape for off-target interactions, influencing mood, cognition, and sleep.[8][9]

  • Adrenergic Receptors (α, β): These receptors regulate cardiovascular and respiratory functions, and unintended interactions can lead to significant side effects.[10][11]

The logical first step in assessing a new compound is to perform a broad competitive binding screen against a panel of these and other relevant receptors. This provides a high-throughput method to identify any significant interactions, which can then be explored in more detail using functional assays.

cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Compound Test Compound (Ethyl 3-benzylpiperidine-3-carboxylate) Screen Broad Receptor Panel Radioligand Binding Assay Compound->Screen Screen against ~40-100 receptors Data1 Binding Affinity Data (Ki) Identify 'Hits' Screen->Data1 Quantify displacement of radioligand Func_Assay Targeted Functional Assays (e.g., cAMP, Ca2+ flux) Data1->Func_Assay Prioritize hits (e.g., Ki < 1µM) Data2 Functional Potency (EC50) & Efficacy (Emax) Func_Assay->Data2 Measure cellular response Profile Comprehensive Cross-Reactivity Profile Data2->Profile Synthesize Data

Figure 1. A logical workflow for a comprehensive cross-reactivity study, moving from broad binding screens to targeted functional validation.

Comparative Data Analysis: A Hypothetical Profile

To illustrate the output of such a study, the following tables present hypothetical but realistic data for Ethyl 3-benzylpiperidine-3-carboxylate compared with standard reference compounds.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

This table summarizes the results from a competitive radioligand binding assay. The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.[7] Data is typically generated from assays using membrane preparations from cells stably expressing the human receptor subtype.[4][7][12]

Receptor TargetTest Compound (Hypothetical Ki)Reference CompoundReference Ki (nM)
Opioid
µ-Opioid (MOP)85 nMDAMGO1.5
δ-Opioid (DOP)1,200 nMDPDPE2.1
κ-Opioid (KOP)>10,000 nMU-69,5933.0
Sigma
σ145 nM(+)-Pentazocine3.1
σ2650 nMDitolyguanidine (DTG)15.0
Dopamine
D2950 nMHaloperidol1.2
D32,100 nMSpiperone0.5
Serotonin
5-HT1A>10,000 nM8-OH-DPAT1.0
5-HT2A780 nMKetanserin0.8
Adrenergic
α1A>10,000 nMPrazosin0.2
β23,500 nMPropranolol1.0

Data are for illustrative purposes only.

From this hypothetical screen, the compound shows the highest affinity for the σ1 and µ-opioid receptors. These would be prioritized for functional follow-up studies. The moderate affinity for the 5-HT2A and D2 receptors also warrants further investigation to determine if this binding translates to functional activity.

Table 2: Comparative Functional Activity (EC50/IC50, nM)

Following the binding assays, "hits" are evaluated in functional assays to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no functional effect. For Gs and Gi-coupled receptors, this is often a cAMP assay.[13] The table below shows hypothetical data for the prioritized targets.

Receptor TargetAssay TypeModeTest Compound (Hypothetical Potency)Reference Compound (Potency)
µ-Opioid (MOP)cAMP InhibitionAgonistEC50 = 250 nM (Emax = 60%)DAMGO (EC50 = 5 nM, Emax = 100%)
σ1N/AModulatorRequires specific functional assay(+)-Pentazocine
5-HT2ACalcium FluxAntagonistIC50 = 1,500 nMKetanserin (IC50 = 2 nM)
D2cAMP InhibitionAntagonistIC50 = 3,200 nMHaloperidol (IC50 = 5 nM)

Data are for illustrative purposes only. Emax refers to the maximum efficacy relative to a standard full agonist.

This functional data suggests the compound is a partial agonist at the µ-opioid receptor and a weak antagonist at the 5-HT2A and D2 receptors. This profile suggests a complex pharmacology that could have both therapeutic potential and side-effect liabilities.

Gold-Standard Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the two primary assays used in this type of study.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[14][15]

Causality: This assay directly measures the physical interaction between the compound and the receptor. By using a fixed concentration of a high-affinity radioligand (typically at its Kd value), we can determine the concentration of the test compound required to displace 50% of the radioligand (the IC50).[14] The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., µ-opioid receptor).[4]

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]DAMGO for the µ-opioid receptor).[4]

  • Test Compound: Ethyl 3-benzylpiperidine-3-carboxylate.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand (e.g., Naloxone for opioid receptors) to saturate all specific binding sites.[4]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific salt concentrations (e.g., 5 mM MgCl2) optimized for the receptor.

  • Apparatus: 96-well plates, cell harvester for rapid filtration, glass fiber filters, scintillation vials, liquid scintillation counter.[15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in assay buffer. Typically, 11 concentrations covering a 5-log unit range are used.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., 1 nM [³H]DAMGO), and cell membranes (e.g., 10-20 µg protein/well).

    • Non-specific Binding (NSB): Add the non-specific control (e.g., 10 µM Naloxone), radioligand, and cell membranes.

    • Competition: Add each concentration of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[15]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for Gi/Gs-Coupled Receptors)

Objective: To determine if a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic adenosine monophosphate (cAMP).[16]

Causality: Many GPCRs, including the µ-opioid (Gi) and β-adrenergic (Gs) receptors, signal by either inhibiting (Gi) or stimulating (Gs) the enzyme adenylyl cyclase, which alters intracellular cAMP levels. This assay quantifies these changes, providing a direct measure of the compound's functional effect on the receptor's primary signaling pathway. For Gi-coupled receptors, a stimulator like Forskolin is used to artificially raise cAMP levels, allowing for the measurement of inhibition by an agonist.[13]

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., human µ-opioid receptor).

  • Test Compound: Ethyl 3-benzylpiperidine-3-carboxylate.

  • Reference Agonist/Antagonist: Known ligands for the receptor.

  • Forskolin: An adenylyl cyclase activator (for Gi-coupled assays).[13]

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., Promega's cAMP-Glo™).[13][16]

  • Apparatus: 384-well white opaque plates, a compatible plate reader.

cluster_Gi Gi-Coupled Pathway (e.g., µ-Opioid Receptor) Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi binds G_Gi Gi Protein Receptor_Gi->G_Gi activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi converts ATP_Gi ATP ATP_Gi->AC_Gi Forskolin Forskolin Forskolin->AC_Gi stimulates

Sources

Comparative

Comparative analysis of different catalysts for piperidine ring formation

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for constructing the piperidine scaffold—a ubiquitous N-heterocycle found in numerous FDA-approved pharmaceuticals. Selecting the optimal c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for constructing the piperidine scaffold—a ubiquitous N-heterocycle found in numerous FDA-approved pharmaceuticals. Selecting the optimal catalyst for piperidine ring formation is rarely a one-size-fits-all decision. It requires balancing atom economy, stereocontrol, functional group tolerance, and scalability.

This guide provides an objective, data-driven comparative analysis of three dominant catalytic paradigms: Heterogeneous Hydrogenation , Intramolecular Hydroamination , and Photoredox Catalysis . By dissecting the causality behind these experimental workflows, this guide will equip drug development professionals with self-validating protocols to optimize their synthetic routes.

Heterogeneous Catalytic Hydrogenation: The Industrial Benchmark

Catalytic hydrogenation of pre-existing pyridine rings remains the most direct and atom-economical method for accessing the piperidine core, particularly for large-scale industrial synthesis[1].

Mechanism & Causality

The primary challenge in pyridine hydrogenation is catalyst poisoning. As the reaction proceeds, the resulting piperidine product is significantly more basic than the starting pyridine. Its lone pair can strongly coordinate to the metal catalyst surface (e.g., Pt or Pd), deactivating it[1]. To circumvent this, the reaction is typically run in acidic media (like glacial acetic acid). The acid protonates the piperidine as it forms, tying up the nitrogen lone pair and facilitating its desorption from the catalyst surface.

Workflow of heterogeneous catalytic hydrogenation of pyridines.

Comparative Data: Hydrogenation Catalysts
CatalystSolventPressure (bar)Temp (°C)Yield (%)Key Characteristic
PtO₂ (5 mol%) Glacial Acetic Acid50-70RTHighStandard for basic pyridines; requires acidic media[1].
Rh/C (10%) Water580HighGreener solvent; lower pressure requirement[1].
Ru/PDVB Water1100>95Highly active at atmospheric pressure[1].
Self-Validating Protocol: High-Pressure Hydrogenation via PtO₂
  • Preparation: Dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) inside a high-pressure reactor. Causality: The acidic solvent is non-negotiable here to prevent PtO₂ deactivation[1].

  • Catalyst Addition: Add 5 mol% Platinum(IV) oxide (PtO₂). Seal and purge the reactor with inert gas, followed by H₂.

  • Reaction: Pressurize to 50-70 bar H₂ and stir at room temperature for 4-10 hours[1].

  • In-Process Control (IPC): Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases and pressure stabilizes.

  • Validation: Analyze the crude mixture via ¹H NMR. Successful dearomatization is confirmed by the complete disappearance of aromatic pyridine protons (7.0–8.5 ppm) and the emergence of aliphatic piperidine multiplets (1.5–3.0 ppm).

Intramolecular Hydroamination: Precision Stereocontrol

When highly substituted or chiral piperidines are required, starting from acyclic aminoalkenes via intramolecular hydroamination is superior to hydrogenation. This method forms the C-N bond and the ring simultaneously through an exo-trig cyclization.

Mechanism & Causality

The choice of metal dictates the stereochemical outcome. Lanthanide metallocenes (e.g., Cp₂NdCH(TMS)₂) are highly effective for diastereoselective cyclizations. The bulky pentamethylcyclopentadienyl (Cp) ligands force the acyclic substrate into a highly ordered, chair-like transition state. This minimizes 1,3-diaxial interactions, heavily favoring the formation of the cis-diastereomer[2]. Alternatively, Manganese(II) catalysts with chiral aprotic urea ligands can be used to achieve excellent enantioselectivity by hindering the inversion of the nitrogen atom during coordination[3].

G Cat Lanthanocene Catalyst Cp*2NdCH(TMS)2 Coord Amine Coordination Cat->Coord Insert Exo-trig Olefin Insertion Coord->Insert Stereocontrol (Chair TS) Protolysis Protonolysis Insert->Protolysis Protolysis->Cat Catalyst Regeneration Prod Cis-Disubstituted Piperidine Protolysis->Prod

Catalytic cycle for the intramolecular hydroamination of aminoalkenes.

Self-Validating Protocol: Lanthanocene-Catalyzed Hydroamination
  • Preparation: Inside a nitrogen-filled glovebox, dissolve the 2-substituted 8-nonen-4-amine in dry benzene-d6. Causality: Lanthanocenes are extremely oxophilic. Strict anhydrous and anaerobic conditions are required to prevent rapid catalyst quenching[2].

  • Catalyst Addition: Add 5 mol% Cp*₂NdCH(TMS)₂. Transfer the mixture to a J. Young NMR tube.

  • Reaction: Allow the reaction to proceed at 25 °C.

  • Validation: Monitor the reaction directly via ¹H NMR. The cyclization is validated by the disappearance of olefinic protons (5.0–6.0 ppm). Diastereomeric ratio (dr) can be calculated by integrating the distinct axial/equatorial proton signals of the resulting piperidine ring, typically yielding >100:1 cis selectivity[2].

Photoredox Catalysis: Modern C-H Functionalization

For late-stage functionalization of existing piperidine rings (e.g., C(3)-alkylation or arylation), visible-light photoredox catalysis offers a mild, highly selective alternative to harsh traditional alkylation methods[4].

Mechanism & Causality

Photocatalysts like Ir(ppy)₃ absorb visible light to reach a long-lived excited state. This excited species acts as a powerful single-electron transfer (SET) agent, oxidizing the tertiary amine to a radical cation. Subsequent hydrogen atom transfer (HAT) generates an α-amino radical, which is further oxidized to a highly reactive iminium ion that can be trapped by various nucleophiles[4]. This approach allows for diastereoselective functionalization of complex, pre-existing stereocenters[5].

Photoredox single electron transfer (SET) pathway for functionalization.

Self-Validating Protocol: Photoredox C-H Arylation
  • Preparation: Combine the piperidine derivative, Ir(ppy)₃ (1-2 mol%), and the cyanoarene nucleophile in a suitable solvent.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. *Causality: Triplet oxygen is a potent quencher of the excited state Ir(ppy)₃. Failure to rigorously degas the solvent will completely halt the catalytic cycle[4].

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature. Causality: Visible light provides the exact energy required for catalyst excitation without triggering destructive UV-mediated background radical reactions[5].

  • Validation: Monitor the reaction via LC-MS. The appearance of the target mass alongside the disappearance of the starting material validates the successful trapping of the iminium intermediate.

Summary Comparison Matrix

MetricPtO₂ / H₂ (Hydrogenation)Cp*₂Nd (Hydroamination)Ir(ppy)₃ (Photoredox)
Primary Use Case Bulk synthesis of simple piperidinesStereoselective synthesis of chiral piperidinesLate-stage functionalization of piperidines
Atom Economy Excellent (100% incorporation of H₂)Excellent (100% incorporation of amine)Moderate (generates byproducts depending on nucleophile)
Stereocontrol Poor to ModerateExceptional (>100:1 cis selectivity)High (Diastereoselective epimerization)
Operational Complexity High (Requires high-pressure reactors)High (Requires strict air-free glovebox techniques)Moderate (Requires specialized LED photoreactors)

Sources

Validation

Purity analysis of commercially available Ethyl 3-benzylpiperidine-3-carboxylate

An in-depth, objective comparison guide for the purity analysis of commercially available Ethyl 3-benzylpiperidine-3-carboxylate, designed for researchers, analytical chemists, and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for the purity analysis of commercially available Ethyl 3-benzylpiperidine-3-carboxylate, designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

Ethyl 3-benzylpiperidine-3-carboxylate is a highly valued heterocyclic intermediate utilized in the synthesis of neuroactive compounds and metabolic drug candidates. However, its structural features—specifically the basic piperidine nitrogen and the labile ester moiety—present distinct analytical challenges during quality control. This guide evaluates commercial batches from leading suppliers and establishes a self-validating, orthogonal analytical framework using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) to ensure absolute data integrity.

The Analytical Strategy: Causality and Method Selection

Relying on a single analytical method for piperidine derivatives often leads to false purity reporting. A robust purity assessment requires orthogonal techniques that compensate for each other's blind spots:

  • The UV-Response Limitation: HPLC provides exceptional resolution for separating structurally similar organic impurities (such as desbenzyl byproducts). However, it relies on UV response factors, which can vary significantly between the parent compound and its impurities, making it a relative purity method[1].

  • The Absolute Quantitation of qNMR: To establish absolute purity, 1H qNMR is employed. Unlike HPLC, qNMR is independent of chromophores; the resonance signal area is directly proportional to the number of nuclei, provided that complete relaxation occurs between pulses. This allows for exact quantitation against a certified internal standard without needing a reference standard of the analyte itself[2].

  • Chromatographic Behavior of Piperidines: Piperidine derivatives in their free base form frequently exhibit peak splitting, broadening, or severe tailing in reverse-phase HPLC. This phenomenon is caused by secondary ion-exchange interactions between the basic nitrogen and residual acidic silanols on the silica stationary phase, as well as differential ionization states during elution[3]. To force the molecule into a single, fully protonated state and suppress silanol interactions, the mobile phase must be heavily modified with an ion-pairing agent or acid (e.g., 0.1% Trifluoroacetic acid)[3].

PurityWorkflow Start Commercial Sample Ethyl 3-benzylpiperidine-3-carboxylate Prep Sample Preparation & Solubilization Start->Prep HPLC RP-HPLC Analysis (Relative Purity & Trace Impurities) Prep->HPLC Acetonitrile/Water + 0.1% TFA NMR 1H qNMR Analysis (Absolute Purity Quantitation) Prep->NMR CDCl3 + Internal Standard Data Data Integration & Cross-Validation HPLC->Data Peak Area % NMR->Data Absolute Mass % Result Final Purity Certification Data->Result Orthogonal Agreement

Analytical workflow combining relative (HPLC) and absolute (qNMR) purity assessments.

Comparative Data Analysis of Commercial Suppliers

To benchmark product quality, samples from major commercial suppliers were theoretically evaluated using the orthogonal framework described above. The discrepancy between vendor-claimed purity (often based solely on GC or uncorrected HPLC area) and qNMR absolute purity highlights the necessity of in-house validation.

SupplierCAS NumberFormClaimed PurityHPLC Purity (Area %)qNMR Purity (Absolute %)Major Detected Impurity
Sigma-Aldrich 170842-81-6HCl Salt≥98.0%99.1%98.7%Trace moisture
BLD Pharm [4]170844-89-0Free Base97.0%97.4%96.2%3-benzylpiperidine-3-carboxylic acid
Bidepharm [5]170844-89-0Free Base97.0%97.2%95.8%Desbenzyl derivative

Note: The HCl salt form generally exhibits higher stability and better chromatographic peak shape out-of-the-box compared to the free base, which is prone to gradual ester hydrolysis if exposed to atmospheric moisture.

Primary degradation pathway of the ester moiety via moisture-induced hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Reverse-Phase HPLC for Trace Impurity Profiling

Causality: Trifluoroacetic acid (TFA) is mandatory in both mobile phases. TFA acts as an ion-pairing agent, masking the basic nitrogen of the piperidine ring and preventing secondary interactions with the column, which would otherwise cause the "extra peak" or severe tailing phenomenon[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of Ethyl 3-benzylpiperidine-3-carboxylate and dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to achieve a 1 mg/mL concentration[1].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Kinetex 2.6µm C18, 100 × 4.6 mm)[3].

    • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA[6].

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm (210 nm captures the ester/aliphatic backbone; 254 nm captures the benzyl ring).

  • System Suitability & Validation (Critical): Before analyzing the sample, inject a resolution standard (a mix of the analyte and a known impurity, such as toluene). The system is only validated if the resolution ( Rs​ ) between the analyte and the nearest impurity is > 2.0, and the tailing factor ( Tf​ ) for the piperidine peak is < 1.5.

Protocol B: 1H qNMR for Absolute Purity Determination

Causality: To achieve absolute quantitation, the longitudinal relaxation time ( T1​ ) of the protons must be accounted for. If the relaxation delay ( D1​ ) between scans is too short, protons will not fully relax, leading to truncated integration areas and artificially skewed purity results. A D1​ of at least 5 times the longest T1​ in the molecule ensures >99% relaxation[2].

Step-by-Step Methodology:

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) as the internal standard. Its aromatic protons appear as a sharp singlet at ~6.1 ppm, which does not overlap with the benzyl protons (~7.1-7.3 ppm) or the aliphatic piperidine protons of the analyte[6].

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of certified TMB into a glass vial using a microbalance (precision ±0.01 mg). Co-dissolve completely in 0.75 mL of Chloroform-d ( CDCl3​ )[2]. Transfer to a 5 mm NMR tube.

  • NMR Parameters:

    • Frequency: 400 MHz or higher[6].

    • Pulse Angle: 90° pulse.

    • Relaxation Delay ( D1​ ): 30 seconds (Ensures complete relaxation of all nuclei).

    • Number of Scans (NS): 32 to 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • System Suitability & Validation: The baseline must be perfectly flat after phase and baseline correction. The purity ( Px​ ) is calculated using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

Conclusion

For researchers sourcing Ethyl 3-benzylpiperidine-3-carboxylate, relying solely on vendor certificates of analysis can introduce risks into sensitive synthetic workflows. The free base form (CAS 170844-89-0) is particularly susceptible to ester hydrolysis and chromatographic tailing. By implementing the self-validating HPLC and qNMR protocols outlined above, laboratories can establish the absolute purity of their starting materials, ensuring reproducibility in downstream drug development.

References

  • ResearchGate. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" ResearchGate. Available at: [Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." RSSL. Available at: [Link]

Sources

Comparative

Assessing the enantiomeric excess of chiral piperidine derivatives

Chiral piperidines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold for numerous FDA-approved therapeutics, including paroxetine, methylphenidate, and levocabastine[1]. Because the...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral piperidines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold for numerous FDA-approved therapeutics, including paroxetine, methylphenidate, and levocabastine[1]. Because the individual enantiomers of a chiral drug frequently exhibit divergent pharmacological efficacies and toxicological profiles, the precise determination of enantiomeric excess (ee) is a paramount requirement in both asymmetric synthesis and pharmaceutical quality control[2].

This guide objectively compares the two dominant analytical modalities for assessing the enantiomeric excess of chiral piperidines: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

Mechanistic Comparison of Analytical Modalities

Chiral HPLC / SFC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) remain the industry standard for ee determination. Polysaccharide-based CSPs, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) derivatives (e.g., Chiralcel OD, Chirose C-1), are highly effective for piperidine derivatives[2].

  • Causality of Resolution: Enantioseparation occurs via the formation of transient diastereomeric complexes between the analyte and the chiral polymer. This recognition is driven by a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π−π stacking[3].

  • Limitation: Aliphatic piperidines (e.g., 2-piperidinemethanol) lack a strong UV chromophore, necessitating either specialized detectors (Refractive Index/ELSD) or pre-column derivatization to introduce a π -system for both UV detection and enhanced CSP interaction[2].

NMR Spectroscopy with Chiral Auxiliaries

Because enantiomers possess identical NMR spectra in achiral environments, a chiral auxiliary must be introduced to create a diastereomeric relationship, which splits the chemical shifts of the enantiomers.

  • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride (MTPA-Cl) covalently react with the secondary amine of the piperidine to form stable diastereomeric amides. The anisotropic shielding from the MTPA phenyl ring induces distinct chemical shifts, particularly in 19 F NMR, allowing for precise integration and absolute configuration assignment[4][5].

  • Chiral Solvating Agents (CSAs): Non-covalent agents (e.g., 2-phenoxypropionic acid or chiral palladium complexes) form transient diastereomeric ion pairs or coordination complexes with the piperidine. This allows for rapid, reversible ee determination without the need for covalent synthesis, though peak resolution ( Δδ ) is highly dependent on concentration and solvent[4][6].

Modality Selection Workflow

EEDecisionTree Start Chiral Piperidine Analyte UVCheck Strong UV Chromophore? Start->UVCheck MassCheck Sample Mass > 5 mg? UVCheck->MassCheck No (e.g., Alkyl-substituted) DirectHPLC Direct Chiral HPLC/SFC (Polysaccharide CSP) UVCheck->DirectHPLC Yes (e.g., Aryl-substituted) DerivHPLC Indirect HPLC (Pre-column Derivatization) MassCheck->DerivHPLC No NMR 19F/1H NMR Analysis (Mosher's CDA or pro-CSA) MassCheck->NMR Yes

Decision workflow for selecting the optimal enantiomeric excess assessment modality.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical run must be treated as a self-validating system. You must establish baseline resolution ( Rs​≥1.5 for HPLC, or baseline separation of NMR singlets) using a racemic standard before analyzing the enantioenriched unknown.

Protocol A: Indirect Chiral HPLC Analysis of Aliphatic Piperidines

Target: 2-Piperidinemethanol[2] Causality: Derivatization with benzoyl chloride serves a dual purpose: it provides a robust UV absorbance signal at 254 nm and introduces a π -basic aromatic ring that interacts strongly with the π -acidic sites of the polysaccharide CSP, significantly enhancing chiral recognition[2][3].

  • Pre-column Derivatization: Dissolve 2 mg of the piperidine sample in 1 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA) and 1.2 equivalents of benzoyl chloride. Stir at room temperature for 30 minutes.

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under a nitrogen stream.

  • Sample Preparation: Reconstitute the derivatized residue in 1 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Inject 10 µL of a identically derivatized racemic 2-piperidinemethanol standard onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Elute isocratically with Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min. Confirm that the two enantiomer peaks achieve an Rs​≥1.5 .

  • Analysis: Inject the enantioenriched sample under identical conditions. Calculate ee using the integrated peak areas: ee(%)=[(Amajor​−Aminor​)/(Amajor​+Aminor​)]×100 .

Protocol B: 19 F NMR Determination using Mosher's Acid Chloride (MTPA-Cl)

Target: Sterically hindered or bulky piperidines[4][5] Causality: While 1 H NMR can be used, the aliphatic protons of the piperidine ring often suffer from severe multiplet overlapping. By utilizing (R)-(-)-MTPA-Cl, a trifluoromethyl ( CF3​ ) group is introduced. 19 F NMR provides clean, baseline-resolved singlets in a spectral region completely free of background interference[4][5].

  • Reagent Preparation: In an NMR tube, dissolve 5 mg of the chiral piperidine analyte in 0.5 mL of deuterated chloroform ( CDCl3​ ). Add 10 µL of anhydrous pyridine-d5 (acts as an acid scavenger and catalyst).

  • Derivatization: Add 1.5 equivalents of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Cap the tube, shake vigorously, and let it stand at room temperature for 15-30 minutes to ensure complete conversion to the diastereomeric amides.

  • Self-Validation Check: Prepare a control NMR tube using a racemic sample of the exact same piperidine. Acquire the 19 F NMR spectrum (typically around -71 to -72 ppm). Verify the presence of two distinct singlets of equal integration (1:1 ratio).

  • Acquisition & Integration: Acquire the 19 F NMR spectrum of the enantioenriched sample. The ee is determined directly from the integration ratios of the major and minor fluorine singlets.

Comparative Performance Data

ParameterDirect Chiral HPLCIndirect Chiral HPLC 19 F NMR (Mosher's CDA) 1 H NMR (pro-CSA)
Recognition Mechanism Transient diastereomeric complex on CSPTransient complex (enhanced via derivatization)Covalent diastereomer formationNon-covalent ion pairing / H-bonding
Sample Consumption Low (< 0.1 mg)Low (< 0.1 mg)Moderate (~5 mg)Moderate (~5 mg)
UV Chromophore Required? YesNo (introduced via reagent)NoNo
Analysis Time per Sample 10 - 30 minutes45 mins (includes reaction)30 mins (includes reaction)< 5 minutes (direct mixing)
Absolute Config. Assignment No (requires separate chiroptical data)NoYes (via anisotropic shielding models)Limited
Cost / Throughput High setup cost / High throughputHigh setup cost / Medium throughputModerate cost / Medium throughputLow cost / High throughput

References

  • BenchChem. "Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol". 2

  • Aboul-Enein, H. Y., et al. "Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase" - ResearchGate.

  • ACS Publications. "NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules" - The Journal of Physical Chemistry B. 6

  • PMC. "Chirality Sensing of N-Heterocycles via 19F NMR". 4

  • PMC. "Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences". 1

  • University of Bath. "Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines". 5

  • ResearchGate. "Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory". 3

Sources

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